molecular formula C21H26N2O4S B4967763 4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide

4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide

Cat. No. B4967763
M. Wt: 402.5 g/mol
InChI Key: BNGDWMKTNLFHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide, also known as BHMB, is a chemical compound that has gained significant attention in the field of scientific research. BHMB is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body. Endocannabinoids are signaling molecules that play a crucial role in regulating various physiological processes such as pain, inflammation, and appetite. Inhibition of FAAH by BHMB leads to an increase in the levels of endocannabinoids, which can have a range of beneficial effects in the body.

Mechanism of Action

4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide is a potent inhibitor of FAAH, which is an enzyme that is responsible for the degradation of endocannabinoids in the body. Inhibition of FAAH by 4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide leads to an increase in the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). These endocannabinoids bind to cannabinoid receptors in the body, leading to a range of physiological effects such as pain relief, anti-inflammatory effects, and appetite regulation.
Biochemical and Physiological Effects:
4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of endocannabinoids such as anandamide and 2-AG, leading to pain relief and anti-inflammatory effects. 4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide has also been shown to have neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide has been shown to have anti-obesity and metabolic effects, making it a potential therapeutic agent for the treatment of metabolic disorders.

Advantages and Limitations for Lab Experiments

4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide has several advantages as a research tool. It is a potent and selective inhibitor of FAAH, making it a valuable tool for studying the role of endocannabinoids in various physiological processes. 4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, there are also some limitations associated with the use of 4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide in lab experiments. 4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, the effects of 4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide may vary depending on the specific disease or physiological process being studied.

Future Directions

There are several future directions for research on 4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide. One area of research is the development of 4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide as a therapeutic agent for various diseases. 4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide has shown promise in preclinical studies for the treatment of pain, inflammation, neurodegenerative diseases, and metabolic disorders. Further research is needed to establish the safety and efficacy of 4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide in humans and to develop optimal dosing strategies. Another area of research is the study of the endocannabinoid system and its role in various physiological processes. 4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide is a valuable tool for studying the endocannabinoid system and its potential therapeutic applications. Finally, future research could focus on the development of new FAAH inhibitors with improved pharmacokinetic properties and efficacy.

Synthesis Methods

The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide involves several steps, starting with the reaction of 2-cyclohexen-1-one with benzylamine to form N-benzylcyclohex-2-en-1-amine. This intermediate is then reacted with methylsulfonyl chloride to form N-benzylcyclohex-2-en-1-yl methyl sulfone. The final step involves the reaction of this intermediate with 4-aminobenzamide in the presence of a base to form 4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide.

Scientific Research Applications

4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. 4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide has also been studied for its potential in the treatment of obesity and metabolic disorders. In addition, 4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent.

properties

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-28(26,27)23(15-16-7-3-2-4-8-16)18-13-11-17(12-14-18)21(25)22-19-9-5-6-10-20(19)24/h2-4,7-8,11-14,19-20,24H,5-6,9-10,15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGDWMKTNLFHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NC3CCCCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide

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